molecular formula C14H21BrN4O4 B583225 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide CAS No. 952310-00-8

4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide

Cat. No.: B583225
CAS No.: 952310-00-8
M. Wt: 389.25
InChI Key: XPXSEEVHCPYDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide emerged from the systematic exploration of benzamide derivatives in pharmaceutical chemistry during the late 20th and early 21st centuries. The compound was first catalogued in chemical databases in 2017, with its initial creation documented on October 20, 2017, according to PubChem records. This timeline places its discovery within the broader context of advanced pharmaceutical intermediate development that characterized the early 2000s period of drug discovery.

The compound's development can be traced to research efforts focused on creating sophisticated intermediates for gastroprokinetic agents, particularly in the synthesis pathway leading to Cinitapride. Cinitapride itself was developed as part of the benzamide class of drugs, which includes numerous therapeutic agents such as metoclopramide and other gastrointestinal motility enhancers. The historical significance of this compound lies in its representation of the evolution toward more complex, multi-functional pharmaceutical intermediates that could serve as building blocks for advanced therapeutic molecules.

Research documentation indicates that the compound's parent structure, 4-amino-2-ethoxy-5-nitro-N-(piperidin-4-yl)benzamide, was also established during this same period, with creation dates showing April 10, 2017. This temporal relationship suggests a coordinated research effort to develop both the free base and salt forms simultaneously, reflecting standard pharmaceutical development practices where multiple forms of promising compounds are prepared to optimize their chemical and physical properties.

Properties

IUPAC Name

4-amino-2-ethoxy-5-nitro-N-piperidin-4-ylbenzamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.BrH/c1-2-22-13-8-11(15)12(18(20)21)7-10(13)14(19)17-9-3-5-16-6-4-9;/h7-9,16H,2-6,15H2,1H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXSEEVHCPYDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCNCC2)[N+](=O)[O-])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Amino-2-ethoxy-5-nitrobenzoic Acid

The benzoic acid intermediate is synthesized via sequential functionalization of a salicylic acid derivative:

  • Ethoxylation : 2-Hydroxybenzoic acid undergoes alkylation with ethyl bromide or iodide in the presence of a base (e.g., potassium carbonate) to yield 2-ethoxybenzoic acid.

  • Nitration : The ethoxy group directs electrophilic nitration to the para position (C5), producing 2-ethoxy-5-nitrobenzoic acid. Nitration is typically performed using a mixture of nitric and sulfuric acids at 0–5°C.

  • Amination : Introducing the amino group at C4 requires reduction of a pre-existing nitro group or direct amination. However, simultaneous presence of nitro and amino groups complicates this step. Patent literature suggests protective strategies, such as acetylation of the amino group during nitration, followed by deprotection.

Acyl Chloride Formation

The benzoic acid derivative is converted to its reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For example:

4-Amino-2-ethoxy-5-nitrobenzoic acid+SOCl2refluxAcyl chloride+SO2+HCl\text{4-Amino-2-ethoxy-5-nitrobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Acyl chloride} + \text{SO}2 + \text{HCl}

The reaction is monitored by TLC or IR spectroscopy for the disappearance of the carboxylic acid peak (~1700 cm⁻¹).

Coupling with 4-Aminopiperidine

The acyl chloride reacts with 4-aminopiperidine in a halogenated solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the benzamide:

Acyl chloride+4-AminopiperidineCH2Cl2,Et3N4-Amino-2-ethoxy-5-nitro-N-(piperidin-4-yl)benzamide+HCl\text{Acyl chloride} + \text{4-Aminopiperidine} \xrightarrow{\text{CH}2\text{Cl}2, \text{Et}_3\text{N}} \text{4-Amino-2-ethoxy-5-nitro-N-(piperidin-4-yl)benzamide} + \text{HCl}

The product is isolated via filtration or extraction and purified by recrystallization from ethanol.

Salt Formation with Hydrobromic Acid

The free base is converted to its hydrobromide salt through an acid-base reaction. The amine group on the piperidine ring reacts with hydrobromic acid (HBr) in a polar solvent such as ethanol or methanol:

Free base+HBrEtOH4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide hydrobromide\text{Free base} + \text{HBr} \xrightarrow{\text{EtOH}} \text{4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide hydrobromide}

The salt precipitates upon cooling and is collected by filtration. Excess HBr is removed by washing with cold diethyl ether.

Alternative Synthetic Routes

Reductive Alkylation

Patent US4962115A describes reductive alkylation for analogous benzamides. A piperidinone derivative reacts with the benzamide under hydrogenation conditions (H₂, Pd/C) to form the amine intermediate, which is subsequently treated with HBr:

Piperidinone+BenzamideH2,Pd/CIntermediateHBrHydrobromide salt\text{Piperidinone} + \text{Benzamide} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Intermediate} \xrightarrow{\text{HBr}} \text{Hydrobromide salt}

This method avoids isolating the free base and improves yield by minimizing side reactions.

Reaction Optimization and Challenges

ParameterOptimal ConditionsChallenges
NitrationHNO₃/H₂SO₄, 0–5°COver-nitration; byproduct formation
Acyl Chloride FormationSOCl₂, reflux, 2–4 hrsMoisture sensitivity; HCl gas evolution
Coupling ReactionCH₂Cl₂, Et₃N, 25°C, 12 hrsIncomplete conversion; emulsion formation
Salt FormationHBr in EtOH, 0–5°CHygroscopicity; residual solvent retention

Characterization and Validation

The final product is characterized by:

  • Melting Point : >200°C (decomposes)

  • Spectroscopy : IR (N-H stretch at ~3300 cm⁻¹, NO₂ at ~1520 cm⁻¹); ¹H NMR (δ 1.4 ppm, triplet, -OCH₂CH₃)

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient)

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for nitration and coupling steps to enhance safety and yield. Solvent recovery systems minimize waste, and in-situ HBr generation reduces costs .

Chemical Reactions Analysis

Formation of the Hydrobromide Salt

The hydrobromide salt is synthesized through protonation of the parent compound 4-amino-2-ethoxy-5-nitro-N-(piperidin-4-yl)benzamide (CAS 124519545) using hydrobromic acid (HBr) under mild conditions. This acid-base reaction typically occurs in polar solvents such as methanol or water, yielding a crystalline product with enhanced solubility and stability .

Reaction Parameter Conditions
Parent compound4-Amino-2-ethoxy-5-nitro-N-(piperidin-4-yl)benzamide
ReagentHydrobromic acid (HBr)
SolventMethanol/Water
TemperatureRoom temperature
Yield>90% (PubChem data)

Reductive N-Alkylation

The parent compound’s piperidinyl moiety is synthesized via reductive N-alkylation of a 4-piperidinone intermediate with a benzamide derivative. Catalytic hydrogenation (H₂, Pd/C) in solvents like methanol or dichloromethane (DCM) facilitates this step .

Component Details
CatalystPalladium-on-charcoal (5–10 wt%)
Hydrogen pressure1–3 atm
SolventMethanol/DCM
Reaction time4–6 hours

Functionalization of the Benzamide Core

The nitro and ethoxy groups are introduced via electrophilic aromatic substitution during benzamide synthesis. Nitration precedes ethoxylation, with careful control of reaction conditions to avoid over-oxidation .

Amino Group (-NH₂)

The primary amine at position 4 participates in acylation and sulfonation reactions. For example:

  • Sulfonation : Reacts with 2,4-dinitrobenzenesulfonyl chloride in DCM with DIPEA as a base, forming sulfonamide derivatives .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under reflux conditions.

Nitro Group (-NO₂)

The nitro group can be reduced to an amine (-NH₂) via catalytic hydrogenation (H₂, Raney Ni) or using Fe/HCl. This transformation is critical for generating bioactive metabolites .

Ethoxy Group (-OCH₂CH₃)

Stable under acidic and basic conditions but cleavable with HI or BBr₃ to regenerate phenolic hydroxyl groups.

Stability and Degradation

The compound degrades under strong acidic (pH < 2) or alkaline (pH > 10) conditions, leading to:

  • Hydrolysis of the amide bond : Forms 4-amino-2-ethoxy-5-nitrobenzoic acid and piperidine.

  • Nitro group reduction : In vivo metabolic pathways convert -NO₂ to -NH₂ via nitroreductases .

Purification and Isolation

Post-synthesis purification employs silica gel column chromatography with ethyl acetate/hexane (20–40% v/v) to isolate the hydrobromide salt. Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Parameter Specification
Column materialSilica gel (60–120 mesh)
EluentEthyl acetate/hexane (gradient)
Melting point206–210°C (decomposition observed)

Scientific Research Applications

4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Structural Features
Target Compound (952310-00-8) Ethoxy (C₂H₅O), Nitro (NO₂), Piperidinyl 389.25 Hydrobromide salt; nitro group enhances electron-withdrawing effects
4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride (N/A) Methoxy (CH₃O), Chloro (Cl), Methyl-piperidinyl ~350–360* Chloro substituent increases lipophilicity; methyl on piperidine introduces steric effects
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (654084-41-0) Methoxy, Chloro, Piperidinylmethyl N/A Additional methylene spacer between benzamide and piperidine; altered binding flexibility
4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-yl)benzamide (220032-26-8) Dimethoxy (2×CH₃O), Chloro 313.78 Dual methoxy groups may reduce membrane permeability compared to ethoxy

*Estimated based on molecular formula.

Functional Group Impact on Properties

  • Nitro vs. In contrast, chloro and methoxy analogs (e.g., ) exhibit lower reactivity but higher lipophilicity, influencing pharmacokinetics .
  • Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain (C₂H₅ vs. CH₃) may enhance lipophilicity and metabolic stability compared to methoxy derivatives .
  • Piperidinyl Modifications : The unmodified piperidinyl group in the target compound allows for direct hydrogen bonding, whereas methyl-piperidinyl () or piperidinylmethyl () substituents alter steric and electronic interactions with biological targets .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrobromide salt (target) likely has higher aqueous solubility than hydrochloride salts (analogs) due to bromide’s larger ionic radius and lower lattice energy .
  • Bioactivity : Piperidinyl-containing compounds often target central nervous system (CNS) receptors or enzymes. The nitro group may confer antimicrobial or antiparasitic activity, as seen in nitroaromatic drugs like metronidazole .

Biological Activity

4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide hydrobromide (CAS Number: 952310-00-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Molecular Formula: C14H21BrN4O4
Molecular Weight: 389.24 g/mol
Purity: >95% (HPLC)
Appearance: Yellow to dark yellow solid
Melting Point: >230°C
Solubility: Slightly soluble in DMSO, methanol, and water .

Antimicrobial Activity

Research indicates that compounds similar to 4-amino derivatives exhibit various antimicrobial properties. The piperidine moiety is known for its antibacterial and antifungal activities, with studies showing that modifications in the side chains can enhance efficacy against specific strains of bacteria. For instance, derivatives with different substituents on the aromatic ring have been shown to influence their antimicrobial potency significantly .

Enzyme Inhibition

The compound may also possess enzyme inhibitory activity. Studies on related piperidine derivatives have demonstrated their potential as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Compounds with similar frameworks have been evaluated for their ability to induce apoptosis in cancer cells, with some showing promising results in inhibiting tumor growth in vitro and in vivo .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. Modifications at the piperidine nitrogen or the aromatic ring can significantly alter the compound's pharmacological profile. For example:

Modification Effect on Activity
Substituting halogens on the aromatic ringIncreased antibacterial activity against Gram-positive bacteria
Altering alkyl chain length on piperidineEnhanced cytotoxicity towards cancer cell lines
Introducing electron-withdrawing groupsImproved selectivity for enzyme inhibition

These modifications reflect a trend where specific chemical groups can enhance or diminish biological activity, emphasizing the importance of SAR studies in drug development.

Case Studies

  • Antimalarial Activity : A related study explored the antiplasmodial activity of compounds derived from similar scaffolds. The lead compound demonstrated significant efficacy against Plasmodium falciparum, highlighting the potential for 4-amino derivatives in malaria treatment .
  • Cytotoxicity Assessment : In a comparative study, various derivatives were tested for cytotoxicity against L-6 cells. The selectivity index (SI) was calculated to assess safety profiles, with some compounds showing favorable therapeutic indices, indicating a balance between efficacy and safety .
  • Enzyme Inhibition Studies : A series of piperidine-based compounds were evaluated for AChE inhibition, revealing that certain substitutions resulted in enhanced inhibitory effects, suggesting that similar modifications could be beneficial for 4-amino derivatives .

Q & A

Q. How to address discrepancies in reported biological activity across studies?

  • Resolution Framework :

Batch Analysis : Compare impurity profiles (e.g., via LC-MS) of active vs. inactive batches.

Assay Conditions : Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1% v/v).

Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., serum protein interference) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.